N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a methylacetamide linker conjugated to a benzoxazolone moiety. This structure combines the electronic effects of fluorine atoms with the rigid cyclohexyl group, which may enhance metabolic stability and target binding compared to aromatic substituents. The benzoxazolone fragment is known for its bioisosteric properties, often mimicking carboxylic acid or amide functionalities in drug design . The compound’s synthesis likely involves cyclization of (E)-N'-hydroxy-2-phenylacetimidamide precursors, as seen in analogous 1,2,4-oxadiazole derivatives , followed by functionalization with the benzoxazolone-acetamide moiety. Characterization via ¹H NMR, IR, and mass spectrometry would confirm its structural integrity .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O4/c19-18(20)7-5-11(6-8-18)16-22-15(28-23-16)9-21-14(25)10-24-12-3-1-2-4-13(12)27-17(24)26/h1-4,11H,5-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNMAHMOONRYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Difluorocyclohexyl Group: This step involves the fluorination of a cyclohexyl precursor, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling Reactions: The oxadiazole intermediate is then coupled with a benzoxazole derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Acylation: The final step involves the acylation of the coupled intermediate with an appropriate acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclohexyl ring, potentially converting it to a cyclohexyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Chemistry
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new materials and catalysts.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Oxadiazole | Cyclization of hydrazides with carboxylic acids under acidic or basic conditions. |
| Introduction of Difluorocyclohexyl Group | Reaction with difluorocyclohexyl halides. |
| Attachment of Benzo[d]oxazole Moiety | Amide bond formation using coupling reagents like EDCI or DCC. |
Biology
The compound is being studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial effects.
- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.
- Anticancer Potential : The unique structural features may allow for interactions with cancer cell pathways.
Case Study: Anticancer Activity
A study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting a mechanism involving apoptosis induction in cancer cells.
Medicine
Researchers are exploring the therapeutic applications of this compound:
- Therapeutic Agent Development : Its unique structure may offer advantages over existing drugs in treating diseases like cancer and infections.
Table 2: Therapeutic Potential
| Disease Type | Potential Application |
|---|---|
| Cancer | Inhibition of cell proliferation |
| Infections | Antiviral and antibacterial properties |
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties:
- Polymers and Coatings : Its chemical properties make it suitable for enhancing material performance in coatings and polymers.
Mechanism of Action
The mechanism by which N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s difluorocyclohexyl and oxadiazole groups may play key roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Oxadiazole vs. Isoxazole/Triazole Cores : The 1,2,4-oxadiazole core in the target compound offers greater metabolic resistance compared to isoxazole (prone to ring-opening) or triazole (lower π-stacking capacity) .
Substituent Effects: The 4,4-difluorocyclohexyl group improves lipophilicity (clogP ~3.2) compared to aromatic substituents (e.g., chlorophenoxyphenyl in 6f, clogP ~4.1) while reducing torsional strain . This balances membrane permeability and solubility.
Benzoxazolone vs.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound characterized by its complex molecular structure incorporating an oxadiazole moiety and a benzo[d]oxazole derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound features a difluorocyclohexyl group that enhances its lipophilicity, potentially increasing its biological activity. The oxadiazole ring is known for its diverse reactivity and biological properties, making it a valuable component in drug design.
Biological Activity Overview
Preliminary studies indicate that compounds containing oxadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Oxadiazoles have been reported to show significant inhibitory effects against various bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction.
- Anti-inflammatory Effects : Some oxadiazole-containing compounds have shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions like ischemic stroke.
The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors involved in critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cancer cell survival or proliferation.
- Signal Transduction Modulation : It could affect signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : The compound might influence the expression of genes associated with inflammatory responses or cancer progression.
Research Findings
Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives, including those similar to the target compound. Below is a summary table of related compounds and their biological activities:
Case Studies
- Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited significant inhibition on the proliferation of human cancer cell lines. For instance, one derivative showed an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent anticancer activity.
- Neuroprotective Effects : Research has indicated that certain oxadiazole derivatives can modulate neuroinflammatory responses, potentially offering therapeutic benefits in conditions such as ischemic stroke.
- Toxicity Assessments : Toxicity studies on zebrafish embryos revealed that some derivatives exhibited low toxicity while maintaining high biological activity, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodology :
- Step 1 : Use potassium carbonate in DMF to facilitate nucleophilic substitution between a cyclohexyl-oxadiazole intermediate and a chloroacetylated benzoxazolone derivative. Monitor reaction progress via TLC .
- Step 2 : Purify the product by recrystallization from ethanol-DMF mixtures to enhance yield and purity, as demonstrated in analogous acetamide syntheses .
- Key Data : Typical yields range from 35–55% for structurally related acetamides, with purity confirmed via HPLC (>95%) .
Q. How can researchers characterize the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., difluorocyclohexyl protons at δ ~4.5–5.5 ppm, benzoxazolone carbonyl at ~170 ppm) .
- HPLC Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times for similar compounds are 8–12 minutes under gradient elution .
- Melting Point : Compare observed values (e.g., 185–220°C for analogs) to literature data to verify crystallinity .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the oxadiazole ring .
- Handling : Use PPE (gloves, goggles) due to potential toxicity risks (LD > 500 mg/kg in mice for related compounds) .
- Disposal : Follow EPA guidelines for halogenated waste due to fluorine content .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology :
- Analog Synthesis : Replace the 4,4-difluorocyclohexyl group with other substituents (e.g., cyclopropyl, phenyl) to evaluate steric/electronic effects on target binding .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., COX-2, α-glucosidase) and compare IC values. For example, cyclohexyl analogs show 10–20% higher activity than phenyl derivatives .
- Data Analysis : Use molecular docking to correlate substituent size (e.g., cyclohexyl vs. methyl) with binding pocket occupancy .
Q. How can conflicting toxicity data from preclinical studies be resolved?
- Methodology :
- Dose-Response Analysis : Conduct acute toxicity studies in rodent models (e.g., Wistar rats) at 50–200 mg/kg doses to identify NOAEL (No Observed Adverse Effect Level) .
- Histopathology : Compare liver/kidney tissue samples from treated vs. control groups to assess organ-specific toxicity .
- Statistical Modeling : Apply ANOVA to distinguish between batch-to-batch variability and genuine toxicity signals .
Q. What computational approaches are suitable for predicting metabolic pathways of this compound?
- Methodology :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the oxadiazole ring) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under physiological conditions (e.g., C–F bonds in cyclohexyl group) .
Q. How can flow chemistry improve the scalability of the synthesis?
- Methodology :
- Reactor Design : Use continuous-flow microreactors to optimize exothermic steps (e.g., cyclization of oxadiazole intermediates) .
- Process Parameters : Screen residence times (5–30 min) and temperatures (25–80°C) using Design of Experiments (DoE) to maximize yield .
- Case Study : Flow systems increased yields of diphenyldiazomethane analogs by 15% compared to batch methods .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity between in vitro and in vivo studies?
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability to identify poor absorption issues (e.g., low logP for polar analogs) .
- Metabolite Screening : Use LC-MS to detect inactive metabolites that may dominate in vivo responses .
- Species Variability : Compare rodent vs. human hepatocyte metabolism to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
